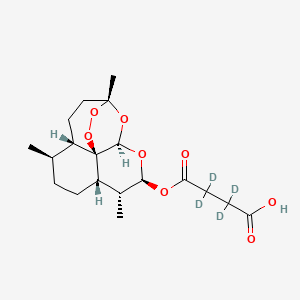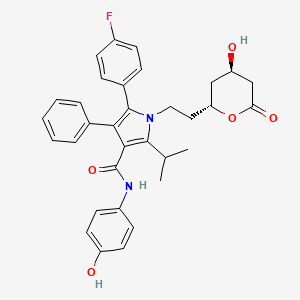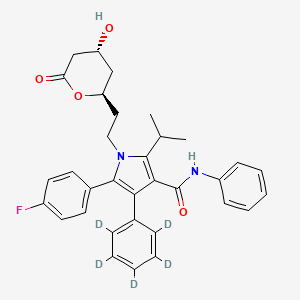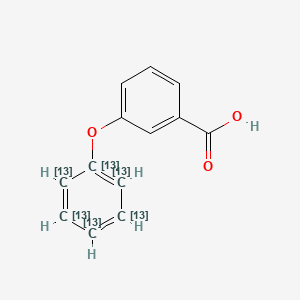
(R)-Ibuprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Stereoselective Effects in Zebrafish
Research by Song et al. (2018) explored the stereoselective effects of ibuprofen enantiomers, including R-(-)-ibuprofen, on the metabolism of adult zebrafish. They observed significant metabolic and antioxidant defense system disorders even at low concentrations of R-(-)-ibuprofen, emphasizing its environmental impact and biological activity in aquatic organisms (Song et al., 2018).
Dexibuprofen Therapeutic Advances
A study by Gliszczyńska and Sánchez-López (2021) discussed the therapeutic potential of dexibuprofen, the more potent enantiomer of ibuprofen, suggesting its use in reducing cancer development and preventing neurodegenerative diseases. They reviewed novel formulations of dexibuprofen, highlighting its potential beyond traditional anti-inflammatory applications (Gliszczyńska & Sánchez-López, 2021).
Molecular Mechanism in Neuronal Recovery
Dill et al. (2010) discovered that ibuprofen can inhibit RhoA signaling in neurons, promoting axonal growth and functional recovery in spinal cord injuries. This study uncovers a potential molecular mechanism by which ibuprofen contributes to neuronal repair, offering insights into its applications in neurodegenerative diseases and spinal cord injury treatments (Dill et al., 2010).
Impact on Tuberculosis Treatment
A study by Vilaplana et al. (2013) found that ibuprofen treatment in mice infected with Mycobacterium tuberculosis led to reduced lung lesions, bacillary load, and improved survival. This suggests a potential role for ibuprofen as a coadjuvant treatment in tuberculosis (Vilaplana et al., 2013).
Protective Mechanism in Myocardial Ischemia-Reperfusion Injury
Chi et al. (2019) researched ibuprofen's protective mechanism in myocardial ischemia-reperfusion injury in rats. They found that ibuprofen activates the PI3K/Akt/mTOR signaling pathway, reducing inflammation and apoptosis, and alleviating myocardial injury. This indicates its potential therapeutic application in cardiovascular diseases (Chi et al., 2019).
SCISSOR Study on Rho Inhibition
Kopp et al. (2016) detailed a clinical study protocol (SCISSOR) exploring high-dose ibuprofen treatment after acute spinal cord injury. The study aims to evaluate the safety and efficacy of ibuprofen in promoting neurological recovery, highlighting its potential clinical application in spinal cord injury treatments (Kopp et al., 2016).
Mechanism of Action
Target of Action
The primary targets of ®-Ibuprofen-d3 are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .
Mode of Action
®-Ibuprofen-d3 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . The ®-Ibuprofen-d3 enantiomer is metabolized to the (S)-Ibuprofen, which is the active form that inhibits COX-1 and COX-2 .
Biochemical Pathways
The action of ®-Ibuprofen-d3 affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, and fever responses .
Pharmacokinetics
The pharmacokinetics of ®-Ibuprofen-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed. It is widely distributed in the body and can cross the blood-brain barrier. The ®-Ibuprofen-d3 is metabolized in the liver to the active (S)-Ibuprofen . It is then further metabolized and excreted in the urine. The bioavailability of ®-Ibuprofen-d3 can be influenced by factors such as food intake and gastric pH.
Result of Action
The molecular and cellular effects of ®-Ibuprofen-d3’s action include a reduction in the production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced leukocyte migration and decreased activity of inflammatory cells .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ibuprofen-d3 involves the conversion of a starting material, (R)-2-phenylpropionic acid, into (R)-Ibuprofen-d3 through a series of chemical reactions.", "Starting Materials": [ "(R)-2-phenylpropionic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanesulfonyl chloride (CH3SO2Cl)", "Triethylamine (NEt3)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: (R)-2-phenylpropionic acid is reacted with methanesulfonyl chloride and triethylamine in DMF to form (R)-2-phenylpropionyl chloride.", "Step 2: (R)-2-phenylpropionyl chloride is reduced with sodium borodeuteride in methanol to form (R)-2-phenylpropionic acid-d3.", "Step 3: (R)-2-phenylpropionic acid-d3 is reacted with thionyl chloride and dimethylformamide to form (R)-2-phenylpropionyl chloride-d3.", "Step 4: (R)-2-phenylpropionyl chloride-d3 is reacted with sodium hydroxide in D2O to form (R)-Ibuprofen-d3.", "Step 5: (R)-Ibuprofen-d3 is purified and isolated through recrystallization." ] } | |
CAS RN |
121702-86-1 |
Molecular Formula |
C13H15O2D3 |
Molecular Weight |
209.31 |
Appearance |
White Low Melting Solid |
melting_point |
50-52°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
51146-57-7 (unlabelled) |
synonyms |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
tag |
Ibuprofen Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)




